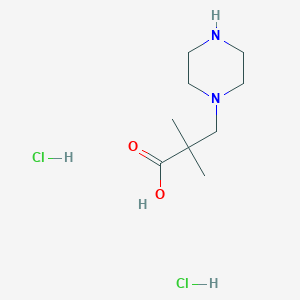

2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride

Descripción

2,2-Dimethyl-3-piperazin-1-ylpropanoic acid dihydrochloride is a synthetic organic compound characterized by a piperazine ring substituted with a branched propanoic acid moiety. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications . The compound’s structure features two methyl groups at the 2-position of the propanoic acid chain and a piperazinyl group at the 3-position. Protonation of the piperazine nitrogen atoms by hydrochloric acid is hypothesized to improve its pharmacokinetic properties, though direct experimental confirmation for this specific compound is lacking .

Propiedades

IUPAC Name |

2,2-dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.2ClH/c1-9(2,8(12)13)7-11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCQNICLTZLUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCNCC1)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Aplicaciones Científicas De Investigación

2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-3-piperazin-1-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways are still under investigation, but it is believed to modulate biochemical processes through its structural features .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Dihydrochloride Moieties

Several compounds share structural similarities with 2,2-dimethyl-3-piperazin-1-ylpropanoic acid dihydrochloride, differing in substituents or backbone modifications. Key examples include:

Physicochemical Properties

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases due to ionic interactions. For example, NKY-722 and related dihydrochlorides show enhanced solubility for in vitro vascular studies .

- Lipophilicity: Lipophilicity (logP) of piperazine-containing dihydrochlorides varies with substituents. For instance, 3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride has a logP of ~1.2 (estimated), while bulkier groups (e.g., pyrimidinyl) reduce lipophilicity .

- pKa : Protonation of piperazine nitrogens occurs at pKa values ~7.5–9.0, as inferred from similar structures, influencing bioavailability .

Key Differentiators from Monohydrochlorides

- Acid Equivalents: Dihydrochlorides contain two HCl molecules per base molecule, increasing ionic strength and solubility compared to monohydrochlorides .

- Biological Potency: NKY-722’s dihydrochloride form shows superior Ca²⁺ antagonism compared to non-salt forms, likely due to improved membrane permeability .

Actividad Biológica

2,2-Dimethyl-3-piperazin-1-ylpropanoic acid; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a piperazine ring, which is known for its diverse pharmacological properties, and a propanoic acid moiety that enhances its solubility and stability. The molecular formula is with a molar mass of approximately 231.12 g/mol .

Biological Activity

Research indicates that 2,2-Dimethyl-3-piperazin-1-ylpropanoic acid; dihydrochloride exhibits significant biological activity, particularly as a dual antagonist for histamine H1 and serotonin 5-HT2A receptors. These receptors are crucial in various psychiatric disorders, suggesting potential applications in treating conditions such as insomnia and anxiety disorders .

The compound's mechanism of action involves interactions with neurotransmitter systems. The piperazine ring allows for modulation of biochemical processes by interacting with specific enzymes and receptors, potentially inhibiting or activating their functions . This interaction profile positions the compound as a candidate for further exploration in neuropharmacology.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Receptor Binding Studies :

- A study demonstrated that the compound effectively binds to histamine H1 and serotonin 5-HT2A receptors, leading to significant pharmacological effects in animal models .

- Pharmacokinetic Properties :

- Potential Therapeutic Applications :

Comparative Analysis

The following table summarizes the biological activity of 2,2-Dimethyl-3-piperazin-1-ylpropanoic acid; dihydrochloride compared to similar compounds:

| Compound Name | Receptor Activity | Potential Applications | Molecular Features |

|---|---|---|---|

| 2,2-Dimethyl-3-piperazin-1-ylpropanoic acid; dihydrochloride | H1, 5-HT2A antagonist | Anxiety disorders, insomnia | Piperazine ring, propanoic acid moiety |

| Other Piperazine Derivatives | Varies | Antidepressants | Varies |

| Serotonin Reuptake Inhibitors | SERT inhibitor | Depression | Varies |

Synthesis and Chemical Reactivity

The synthesis of 2,2-Dimethyl-3-piperazin-1-ylpropanoic acid; dihydrochloride typically involves multi-step chemical reactions that allow for the introduction of various functional groups. Common methods include:

- Cyclization of diamine derivatives with sulfonium salts.

- Oxidation and reduction reactions using agents like potassium permanganate or lithium aluminum hydride .

Q & A

Q. What are the standard synthetic routes for 2,2-dimethyl-3-piperazin-1-ylpropanoic acid dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with protection of the amine group in piperazine to prevent unwanted side reactions. Subsequent coupling with 2,2-dimethylpropanoic acid derivatives (e.g., via carbodiimide-mediated amidation) is followed by deprotection and salt formation with hydrochloric acid. Key factors include pH control (optimal range: 6.5–7.5), temperature (20–25°C for coupling), and stoichiometric ratios (1:1.2 for acid:amine). Purification via recrystallization or column chromatography ensures >95% purity .

Q. How is the compound’s solubility profile characterized, and what solvents are optimal for biological assays?

The dihydrochloride salt enhances aqueous solubility (up to 50 mg/mL in water at 25°C), but solubility decreases in polar aprotic solvents like DMSO (<10 mg/mL). For cell-based assays, phosphate-buffered saline (PBS) at pH 7.4 is recommended. Solubility can be further improved using co-solvents like ethanol (10–20% v/v) without compromising stability .

Q. What spectroscopic methods are used for structural validation?

- NMR : H and C NMR confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH) and carboxylic acid (δ 170–175 ppm in C).

- FT-IR : Peaks at 2500–2700 cm (N-H stretch) and 1720 cm (C=O) validate the dihydrochloride form.

- Mass Spectrometry : ESI-MS in positive mode shows [M+H] at m/z 233.1 (free base) and [M+2HCl] adducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50_{50}50 values for kinase inhibition assays?

Discrepancies often arise from assay conditions (e.g., ATP concentration, buffer composition). To standardize results:

- Use consistent ATP levels (1 mM for competitive assays).

- Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Control for pH (6.8–7.2) to avoid protonation-driven false negatives .

Q. What strategies optimize the compound’s blood-brain barrier (BBB) penetration in neuropharmacology studies?

- Lipophilicity Adjustment : Modify logP via ester prodrugs (logP <2 enhances BBB transit).

- Carrier-Mediated Transport : Utilize amino acid transporters by conjugating with phenylalanine.

- In Silico Modeling : Predict BBB permeability using QSAR models (e.g., VolSurf+ descriptors) .

Q. How does the compound interact with serum albumin, and how is binding affinity quantified?

Isothermal titration calorimetry (ITC) and fluorescence quenching reveal two binding sites on albumin:

- High-affinity site: K = 1.2 µM (hydrophobic pocket near Trp-214).

- Low-affinity site: K = 15 µM (electrostatic interactions with carboxylate groups). Competitor studies (e.g., warfarin displacement) confirm site specificity .

Q. What analytical methods validate batch-to-batch consistency in preclinical studies?

- HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with retention time ±0.1 min.

- Karl Fischer Titration : Ensure water content <0.5% to prevent hydrolysis.

- XRD : Confirm crystalline form (polymorph B preferred for stability) .

Methodological Considerations

Q. How to design dose-response studies for toxicity evaluation?

- Acute Toxicity : OECD Guideline 423: Single doses (5–2000 mg/kg) in rodents, monitoring for 14 days.

- Genotoxicity : Ames test (TA98 strain) with metabolic activation (S9 fraction).

- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp (IC >30 µM deemed safe) .

Q. What computational tools predict metabolite formation in hepatic microsomes?

- CYP450 Isozyme Mapping : Use Schrödinger’s MetaSite to identify primary metabolites (e.g., N-demethylation by CYP3A4).

- MD Simulations : Amber22 for binding free energy calculations with cytochrome enzymes .

Q. How to address discrepancies in solubility vs. cellular uptake efficiency?

- Partition Coefficient Adjustment : Introduce hydroxyl groups to improve logD (-1.5 to 0.5).

- Nanoformulation : Use liposomes (size: 100–150 nm) to enhance delivery to target tissues .

Safety and Compliance

Q. What PPE is required for safe handling in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.